4-ethynyl-N-(4-hydroxybutyl)benzamide
Description
4-Ethynyl-N-(4-hydroxybutyl)benzamide is a benzamide derivative characterized by an ethynyl (-C≡CH) group at the para position of the benzene ring and a 4-hydroxybutyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-ethynyl-N-(4-hydroxybutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-11-5-7-12(8-6-11)13(16)14-9-3-4-10-15/h1,5-8,15H,3-4,9-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLBLKVCOYPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)NCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-N-(4-hydroxybutyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an amine, often under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Hydroxybutyl Group: The hydroxybutyl group is attached through a nucleophilic substitution reaction, where a hydroxybutyl halide reacts with the benzamide core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-ethynyl-N-(4-hydroxybutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of 4-ethynyl-N-(4-carboxybutyl)benzamide.
Reduction: Formation of 4-ethyl-N-(4-hydroxybutyl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-ethynyl-N-(4-hydroxybutyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-ethynyl-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzamide ring and the N-alkyl chain significantly influence physical properties such as melting point, solubility, and crystallinity:
Key Observations :
- Hydrophilic groups (e.g., -OH in 7d) improve solubility in polar solvents, while bulky substituents (e.g., tert-butyl in ) may reduce crystallinity.
- Melting points for benzamides with aromatic N-substituents (e.g., Rip-B at 90°C ) are comparable to other derivatives, suggesting moderate thermal stability.
Structural and Crystallographic Insights
- 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits two molecules per asymmetric unit, with bond angles and lengths typical of benzamide derivatives .
- 4-Ethynyl-N-[(1S,2R)-2-hydroxypropyl]benzamide : Part of a crystal structure (PDB: 4LWV) resolved at 2.3 Å, highlighting the role of ethynyl groups in molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
